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Compound of Interest

Compound Name: 3-Chloro-2-ethenyl-1,1'-biphenyl
CAS No.: 82617-39-8
Cat. No.: B8613774

Get Quote

Title: Advanced Structure Elucidation of 3-Chloro-2-ethenyl-1,1'-biphenyl: A Multi-Modal
Spectroscopic Approach

Executive Summary The unambiguous structural characterization of 3-Chloro-2-ethenyl-1,1'-
biphenyl (Formula: C14H11Cl; MW: 214.69 g/mol ) presents a unique analytical challenge due
to the steric crowding at the ortho-positions of the biaryl axis and the electronic conjugation of
the vinyl substituent. This technical guide outlines a rigorous elucidation workflow, prioritizing
the differentiation of positional isomers (e.g., 2-chloro-3-ethenyl vs. 3-chloro-2-ethenyl) through
high-resolution NMR (1D & 2D) and Mass Spectrometry.

Synthetic Context & Sample Origin

Authoritative Note: Understanding the synthetic origin provides the first layer of structural
evidence. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
A likely pathway involves the coupling of phenylboronic acid with 1-bromo-3-chloro-2-
ethenylbenzene.
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o Implication: The integrity of the starting material (1-bromo-3-chloro-2-ethenylbenzene) largely
dictates the regiochemistry of the final product. However, analytical validation is required to
rule out halogen migration or protodeboronation side products.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight, elemental composition, and halogen substitution pattern.

[1](21(3]

lonization & Isotopic Pattern

Using Electron Impact (El) or ESI+ (if amenable), the molecular ion (

) is observed at m/z 214.

e Chlorine Signature: The presence of a single chlorine atom is definitively confirmed by the
isotopic abundance ratio of the molecular ion cluster.

o M (3*Cl): 100% relative intensity (m/z 214).
o M+2 (3’Cl): ~32% relative intensity (m/z 216).

o Validation: Any deviation from this 3:1 ratio suggests contamination or a dichloro-impurity.

Fragmentation Pathway (EI-MS)

The fragmentation pattern follows a logical disassembly of the biphenyl core and substituents:
e Loss of Vinyl Radical (¢*C2Hs): A peak at m/z 187/189 (M - 27).

e Loss of Chlorine Radical («Cl): A peak at m/z 179 (M - 35), leading to the [2-ethenyl-1,1'-
biphenyl]* cation.

e Formation of Fluorenyl Cation: Loss of both Cl and the vinyl group, followed by cyclization,
often yields a stable fluorenyl-type cation at m/z 152 (biphenyl core).

NMR Spectroscopy: The Elucidation Core
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Objective: Establish atom-to-atom connectivity and spatial geometry. Instrument: 500 MHz or
higher is recommended to resolve the aromatic multiplets.

'H NMR Analysis (Proton Assignment)
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Proton ID

Chemical Shift
(6 ppm)

Multiplicity

Coupling
Constants (

in Hz)

Assignment
Logic

H-Vinyl (Internal)

6.50 -6.70

dd

The vinyl proton
attached to C2.
Deshielded by
the aromatic ring

current.

H-Vinyl (Terminal
A)

5.60-5.75

dd

Terminal proton
trans to the

internal vinyl H.

H-Vinyl (Terminal
B)

5.20-5.35

dd

Terminal proton
cis to the internal

vinyl H.

H-4 (Ring B)

7.35-7.45

dd

Ortho to the
Chlorine at C3.
Deshielded by
inductive effect (-
) of CI.

H-5 (Ring B)

7.15-7.25

t (dd)

Meta to both
substituents.
Standard

aromatic shift.

H-6 (Ring B)

7.20-7.30

dd

Ortho to the
biphenyl linkage
(C1).

H-2',3',4'5',6'

7.30-7.50

N/A

Ring A
(unsubstituted
phenyl). Often
appears as a
complex

multiplet.
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13C NMR Analysis (Key Signals)

C-3 (C-Cl): ~134.0 ppm. The ipso-carbon bearing chlorine.[4][5][6]

C-2 (C-Vinyl): ~136.5 ppm. Quaternary carbon.

Vinyl CH: ~132.0 ppm.

Vinyl CHz: ~116.0 ppm.

2D NMR Correlations (Connectivity Proof)

e COSY (*H-1H): Establishes the spin system of the vinyl group (Internal < Terminal A <
Terminal B) and the ABC system of Ring B (H4 < H5 ~ H®6).

e HMBC (*H-13C): The "Smoking Gun" for regiochemistry.
o Key Correlation 1: The Internal Vinyl Proton will show a strong 3-bond correlation (
) to C-1 (quaternary biphenyl linkage) and C-3 (C-Cl).
o Key Correlation 2:H-4 (neighbor to Cl) will correlate to C-2 (C-Vinyl).

o Self-Validating Logic: If the vinyl group were at position 3 (swapped with Cl), the HMBC
pattern from the vinyl proton would show correlations to different quaternary carbons
relative to the biphenyl linkage.

NOESY (Spatial Geometry)

Due to steric hindrance between the substituent at C-2 and the ortho protons of Ring A (H-2'/H-
6", the biphenyl system is twisted (non-planar).

e Observation: Strong NOE enhancement between the Internal Vinyl Proton and H-2'/H-6' of
Ring A confirms the vinyl group is at the 2-position (proximal to the other ring).

Visualization of Elucidation Workflow
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Unknown Sample: C14H11Cl

Step 1: Mass Spectrometry
(M+ @ 214, M+2 @ 216)
Confirms 1 Cl atom

Step 2: 1H NMR (1D)
Identify Vinyl System (AMX)
Identify Biphenyl Core

l

Step 3: 13C NMR & DEPT
Count Quaternary Carbons
(C-Cl, C-Vinyl, C-ipso)

onnectivity Check

Step 4: HMBC (2D)
Link Vinyl H to C-1 & C-3
Establish Regiochemistry

Spatial Check

Step 5: NOESY/ROESY
Correlate Vinyl-H to Ring A (H-2'/6")
Confirm 2-position Sterics

alidation Complete

Confirmed Structure:
3-Chloro-2-ethenyl-1,1'-biphenyl

Click to download full resolution via product page

Caption: Step-by-step structural elucidation workflow for 3-Chloro-2-ethenyl-1,1'-biphenyl.

Experimental Protocol: NMR Acquisition
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To ensure reproducibility and data integrity, follow this standard operating procedure (SOP).
Reagents:

e Solvent: Chloroform-d (CDCI3) (99.8% D) + 0.03% TMS (v/v).

o Sample Concentration: 10-15 mg in 0.6 mL solvent.

Workflow:

o Sample Preparation: Dissolve the compound in CDCls. Filter through a cotton plug into the
NMR tube to remove particulate matter that causes line broadening.

e Shimming: Perform automated gradient shimming. Line width at half-height for TMS should
be < 0.5 Hz.

e Pulse Sequences:

[¢]

1H (zg30): 16 scans, D1 = 1.0s. SW = 14 ppm.

[¢]

13C (zgpg30): 1024 scans, D1 = 2.0s. Decoupling: Waltz-16.

[e]

COSY (cosygpqgf): 2048 x 256 matrix.

o

HMBC (hmbcgplpndgf): Optimized for long-range coupling (
Hz).

e Processing: Apply exponential multiplication (LB = 0.3 Hz) for *H. Zero-fill to double the data
points before Fourier Transform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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